molecular formula C5H4FNO B140042 3-Fluoro-5-hydroxypyridine CAS No. 209328-55-2

3-Fluoro-5-hydroxypyridine

Cat. No.: B140042
CAS No.: 209328-55-2
M. Wt: 113.09 g/mol
InChI Key: IUFLFKASIHPKNZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypyridine is an organic compound with the molecular formula C5H4FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-hydroxypyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-fluoro-5-hydroxypyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity .

Comparison with Similar Compounds

  • 3-Fluoro-2-hydroxypyridine
  • 3-Fluoro-4-hydroxypyridine
  • 5-Fluoro-2-hydroxypyridine

Comparison: 3-Fluoro-5-hydroxypyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Biological Activity

3-Fluoro-5-hydroxypyridine (C5_5H4_4FNO) is a derivative of pyridine distinguished by the presence of a fluorine atom at the third position and a hydroxyl group at the fifth position. This unique structure enhances its reactivity and potential biological activities, making it a compound of significant interest in pharmacology, agriculture, and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have suggested its efficacy against various bacterial strains, potentially due to the influence of the hydroxyl group on its interaction with microbial cell membranes.

Neuropharmacological Effects

The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its derivatives may influence neurotransmitter activity, providing therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The presence of the hydroxyl group is believed to enhance binding affinity to biological targets, including enzymes and receptors involved in neurochemical pathways.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Receptor Binding : The electronegative fluorine atom modifies the electronic distribution within the molecule, enhancing its ability to bind to various receptors .
  • Metabolic Pathway Modulation : Studies have shown that this compound can influence metabolic pathways by interacting with key regulatory enzymes .

Study on Neuroprotective Effects

A study published in Pharmacology Research explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and reduced neuroinflammation compared to control groups .

Antimicrobial Efficacy Assessment

In another study, this compound was tested against a panel of pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than several standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Comparative Analysis with Analog Compounds

The unique structure of this compound allows for distinct biological activities compared to its analogs. Below is a comparison table highlighting key structural characteristics and biological activities:

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorine at position 3, Hydroxyl at position 5Antimicrobial, Neuroprotective
Picolinic AcidNo substitutionsLimited biological activity
5-Hydroxypicolinic AcidHydroxyl at position 5, No fluorineModerate enzyme interaction
3-Fluoropicolinic AcidFluorine at position 3, No hydroxylDifferent receptor binding profile

Applications in Agriculture and Material Science

In addition to its pharmacological potential, this compound is also utilized in agricultural chemistry for synthesizing new herbicides and pesticides. Its fluorine moiety enhances the efficacy of these agents while minimizing toxicity to non-target organisms. Furthermore, this compound serves as a building block in material science for developing advanced materials such as conductive polymers and liquid crystals.

Properties

IUPAC Name

5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFLFKASIHPKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376561
Record name 3-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-55-2
Record name 3-Fluoro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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